![molecular formula C18H18N2O3S B2703856 3-[2-(3,4-Dimethoxy-phenyl)-ethyl]-2-mercapto-3H-quinazolin-4-one CAS No. 361150-63-2](/img/structure/B2703856.png)
3-[2-(3,4-Dimethoxy-phenyl)-ethyl]-2-mercapto-3H-quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(3,4-Dimethoxy-phenyl)-ethyl]-2-mercapto-3H-quinazolin-4-one is a useful research compound. Its molecular formula is C18H18N2O3S and its molecular weight is 342.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-[2-(3,4-Dimethoxy-phenyl)-ethyl]-2-mercapto-3H-quinazolin-4-one is a compound belonging to the quinazoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural characteristics, and biological activity, particularly focusing on its potential as an anticancer agent and inhibitor of various protein kinases.
Synthesis and Structural Characteristics
The compound is synthesized through the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate. The resulting structure exhibits a quinazoline ring system with a phenyl ethyl substituent and a mercapto group, which are critical for its biological activity. The molecular formula for the compound is C18H16N2O3S .
Anticancer Properties
Research indicates that quinazolinone derivatives, including this compound, exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that compounds similar to this quinazolinone demonstrate potent inhibitory effects against cyclin-dependent kinases (CDK2), human epidermal growth factor receptor 2 (HER2), and epidermal growth factor receptor (EGFR) .
Table 1: Inhibitory Activity of Quinazolinone Derivatives
Compound | Target Kinase | IC50 (µM) |
---|---|---|
2i | CDK2 | 0.173 |
3i | HER2 | 0.079 |
3f | EGFR | 0.150 |
These findings suggest that the compound could serve as a lead structure for developing new anticancer therapies.
The mechanism underlying the anticancer activity of quinazolinones involves their ability to inhibit key signaling pathways associated with tumor growth. Specifically, they act as ATP non-competitive inhibitors against CDK2 and as ATP competitive inhibitors against EGFR . This dual mechanism enhances their potential effectiveness in targeting cancer cells.
Case Studies
A series of studies have evaluated the anticancer efficacy of quinazolinone derivatives:
- In Vitro Studies : Compounds were tested against various cancer cell lines such as MCF7 (breast cancer) and A2780 (ovarian cancer). Results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like imatinib and lapatinib, demonstrating their potential as effective anticancer agents .
- Structure-Activity Relationship (SAR) : The presence of specific substituents on the quinazoline ring significantly influenced biological activity. For example, dimethoxy groups at positions 6 and 7 on the benzene ring were associated with increased cytotoxicity against tested cancer cell lines .
Aplicaciones Científicas De Investigación
Antitumor Activity
Recent studies have demonstrated that quinazolinone derivatives exhibit significant antitumor properties. For instance, a study synthesized various analogues of 2-substituted mercapto-3H-quinazolinones and evaluated their in vitro antitumor activity. Notably, compounds showed mean growth inhibitory concentrations (GI50) comparable to established chemotherapeutics like 5-fluorouracil (5-FU) and gefitinib. The specific compound with similar structural features exhibited promising GI50 values, indicating potential as an effective anticancer agent .
Case Study: Synthesis and Evaluation
A specific case study involved synthesizing a series of quinazolinone derivatives and assessing their antitumor efficacy against various cancer cell lines. The results highlighted that certain modifications to the quinazolinone structure could enhance its cytotoxic effects. For example, compounds with specific substituents on the phenyl ring demonstrated improved activity against breast cancer cell lines .
Antimicrobial Properties
In addition to antitumor activity, quinazolinone derivatives have shown significant antimicrobial effects. Research indicates that modifications in the structure can lead to enhanced activity against bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. One study reported that compounds derived from similar structures exhibited minimum inhibitory concentrations (MIC) that suggest their potential as antimicrobial agents .
Comparative Antimicrobial Activity
Compound | Target Bacteria | MIC (µg/ml) |
---|---|---|
Compound A | Mycobacterium smegmatis | 6.25 |
Compound B | Pseudomonas aeruginosa | 12.5 |
3-[2-(3,4-Dimethoxy-phenyl)-ethyl]-2-mercapto-3H-quinazolin-4-one | TBD |
Enzyme Inhibition Studies
The compound has also been explored for its ability to inhibit certain enzymes linked to disease processes. In particular, studies have focused on its interaction with targets involved in cancer progression and microbial resistance mechanisms. The structure–activity relationship (SAR) studies indicate that the presence of the mercapto group enhances binding affinity to these targets .
Example of Enzyme Targeting
One research effort identified that modifications to the quinazolinone scaffold could lead to selective inhibition of polyketide synthase enzymes, which are crucial for the biosynthesis of various natural products and secondary metabolites in bacteria. This finding suggests a pathway for developing new antibiotics based on this compound's structure .
Propiedades
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-22-15-8-7-12(11-16(15)23-2)9-10-20-17(21)13-5-3-4-6-14(13)19-18(20)24/h3-8,11H,9-10H2,1-2H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPDQPJQSCAGGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=CC=CC=C3NC2=S)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.